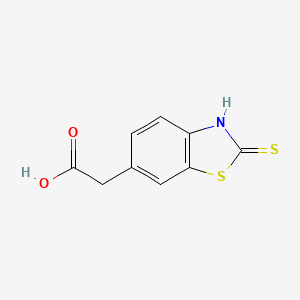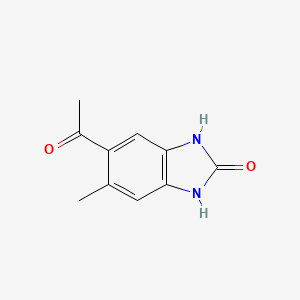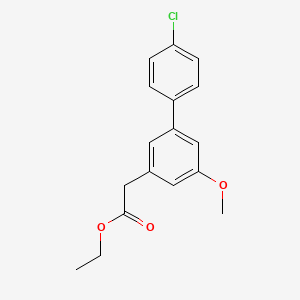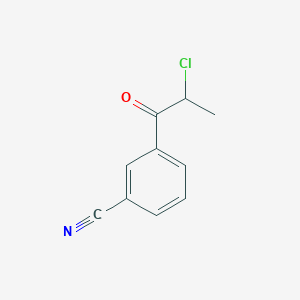
1,5-Hexadiene-2,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Hexadiene-2,3-diol is an organic compound with the molecular formula C6H10O2. It is a colorless liquid that is soluble in water and organic solvents. This compound contains two hydroxyl groups and two double bonds, making it a versatile molecule in organic synthesis and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,5-Hexadiene-2,3-diol can be synthesized through various methods. One common method involves the pinacol coupling reaction of acrolein. In this reaction, acrolein is reduced using a metal catalyst such as magnesium to form the desired diol .
Industrial Production Methods
In industrial settings, this compound is produced through the catalytic hydrogenation of 1,5-hexadiene. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions .
Análisis De Reacciones Químicas
Types of Reactions
1,5-Hexadiene-2,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The double bonds can be reduced to form saturated alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or platinum is commonly used.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used to replace the hydroxyl groups with halogens.
Major Products Formed
Oxidation: The major products are aldehydes or ketones.
Reduction: The major products are saturated alcohols.
Substitution: The major products are halogenated compounds.
Aplicaciones Científicas De Investigación
1,5-Hexadiene-2,3-diol has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It is used in the study of enzyme-catalyzed reactions involving diols.
Industry: It is used as a solvent and intermediate in the production of polymers and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 1,5-Hexadiene-2,3-diol involves its ability to undergo various chemical reactions due to the presence of hydroxyl groups and double bonds. These functional groups allow it to participate in oxidation, reduction, and substitution reactions, making it a versatile compound in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
1,5-Hexadiene-3,4-diol: Similar in structure but with hydroxyl groups at different positions.
1,3-Hexadiene: Contains double bonds but lacks hydroxyl groups.
1,4-Pentadien-3-ol: Contains a hydroxyl group and double bonds but with a different carbon chain length
Uniqueness
1,5-Hexadiene-2,3-diol is unique due to the specific positioning of its hydroxyl groups and double bonds, which allows it to undergo a wide range of chemical reactions and makes it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
224294-66-0 |
|---|---|
Fórmula molecular |
C6H10O2 |
Peso molecular |
114.14 g/mol |
Nombre IUPAC |
hexa-1,5-diene-2,3-diol |
InChI |
InChI=1S/C6H10O2/c1-3-4-6(8)5(2)7/h3,6-8H,1-2,4H2 |
Clave InChI |
PSTBYXSYWMQNJV-UHFFFAOYSA-N |
SMILES canónico |
C=CCC(C(=C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2-(2-Aminoethyl)-2-azaspiro[4.4]nonan-7-yl)methanol](/img/structure/B13953468.png)

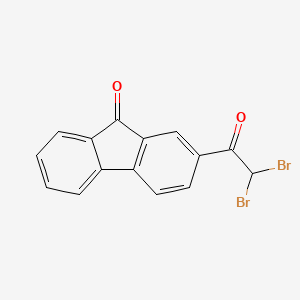
![6-(2-Aminoethyl)-6-azaspiro[3.4]octan-2-amine](/img/structure/B13953482.png)
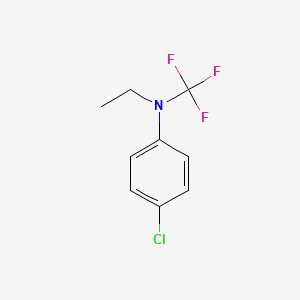
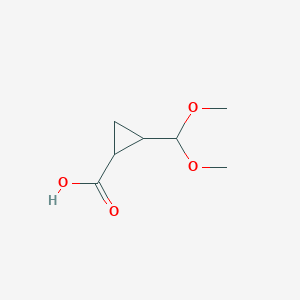


![Silane, trimethyl[(1-methylnonyl)oxy]-](/img/structure/B13953520.png)
